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Compound of Interest

Compound Name: JNJ-5207852

Cat. No.: B1673071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The

information is curated for researchers and professionals in the field of drug development.

Chemical Structure and Properties
JNJ-5207852, with the IUPAC name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-

imidazole diamine-based compound.[1] Its chemical structure is characterized by a central

phenoxypropyl linker connecting two piperidine rings.

Chemical Identifiers and Properties:

Property Value

IUPAC Name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine

Molecular Formula C20H32N2O

Molecular Weight 316.48 g/mol

CAS Number 398473-34-2

SMILES C1CCN(CC1)CCCn2ccc(cc2)CN3CCCCC3
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Synthesis of JNJ-5207852
The synthesis of JNJ-5207852 involves a multi-step process. While the seminal work by

Apodaca et al. is frequently cited for its synthesis, detailed protocols can also be inferred from

patents covering the synthesis of related 4-(aminoalkoxy)benzylamines. The general synthetic

strategy involves the formation of an ether linkage followed by the introduction of the second

piperidine moiety.

A plausible synthetic route is a two-step process:

Williamson Ether Synthesis: Reaction of a suitable amino alcohol with a 4-halobenzonitrile to

form the key intermediate, 4-(3-piperidin-1-yl-propoxy)benzonitrile.

Reductive Amination: Catalytic hydrogenation of the benzonitrile intermediate in the

presence of piperidine to yield the final product, JNJ-5207852.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 4-(3-piperidin-1-yl-propoxy)benzonitrile

To a solution of 3-(piperidin-1-yl)propan-1-ol (1.0 eq) in a suitable aprotic solvent such as

dimethylformamide (DMF), add a strong base like sodium hydride (1.1 eq) portion-wise at 0

°C.

Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

To this mixture, add 4-cyanobenzyl chloride (1.0 eq) dissolved in DMF dropwise.

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-(3-piperidin-1-yl-

propoxy)benzonitrile.

Step 2: Synthesis of 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine (JNJ-5207852)

In a high-pressure reaction vessel, dissolve 4-(3-piperidin-1-yl-propoxy)benzonitrile (1.0 eq)

and piperidine (1.5 eq) in a suitable solvent like methanol or ethanol.

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (5-10 mol%).

Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.

Maintain the reaction under vigorous stirring for 24-48 hours, monitoring hydrogen uptake.

After the reaction is complete, cool the vessel, and carefully filter the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the product by column chromatography or recrystallization to yield JNJ-5207852.

Quantitative Data (Illustrative):

Step Reactants Product Yield (%) Purity (%)

1

3-(piperidin-1-

yl)propan-1-ol, 4-

cyanobenzyl

chloride

4-(3-piperidin-1-

yl-

propoxy)benzonit

rile

75-85 >95

2

4-(3-piperidin-1-

yl-

propoxy)benzonit

rile, Piperidine

1-[4-(3-piperidin-

1-yl-propoxy)-

benzyl]-

piperidine

60-70 >98

Mechanism of Action and Signaling Pathway
JNJ-5207852 acts as a potent and selective antagonist of the histamine H3 receptor (H3R).

The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the
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release of histamine and other neurotransmitters in the central nervous system. By blocking the

H3 receptor, JNJ-5207852 disinhibits the release of these neurotransmitters, leading to

increased wakefulness and cognitive enhancement.

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o

pathway.
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Caption: H3R signaling pathway and the antagonistic action of JNJ-5207852.

Experimental Workflow: In Vivo Evaluation of H3R
Occupancy
A common experimental workflow to assess the in vivo efficacy of an H3 receptor antagonist

like JNJ-5207852 is to measure its ability to occupy the H3 receptors in the brain. This is often

done using a radiolabeled ligand in an ex vivo binding assay.
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Caption: Workflow for determining in vivo H3 receptor occupancy of JNJ-5207852.
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This guide provides a foundational understanding of the chemical nature and synthesis of JNJ-
5207852 for research and development purposes. For further detailed experimental procedures

and characterization data, consulting the primary literature and relevant patents is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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